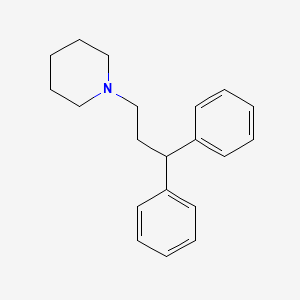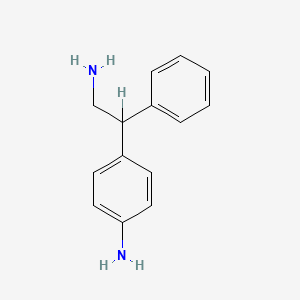![molecular formula C22H27N9O7S2 B1207666 2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1207666.png)
2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cefteram Pivoxil is the pivalate ester prodrug of cefteram, a semi-synthetic, broad-spectrum, third-generation cephalosporin with antibacterial activity. After oral administration of cefteram pivoxil, the ester bond is cleaved, releasing active cefteram.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
Research has explored the synthesis of various derivatives of the 2,2-dimethylpropanoyloxymethyl compound, demonstrating its utility in forming new cephalosporin derivatives. For instance, studies have shown the synthesis of benzhydryl and salicylideneamino derivatives, expanding the range of potential applications in pharmaceutical chemistry (Deng Fu-li, 2007; Yuan Zhe-dong, 2007)(Deng Fu-li, 2007)(Yuan Zhe-dong, 2007).
Structural Analysis and Characterization
Detailed NMR characterization of cephalosporin derivatives has been conducted, providing insights into the structural intricacies of these compounds. This is crucial for understanding their chemical behavior and potential applications in drug development (Lorena Blau et al., 2008)(Lorena Blau et al., 2008).
Chemical Transformations and Reactions
Studies have investigated various chemical reactions involving this compound, including β-elimination reactions and controlled hydrolysis. These reactions are significant for understanding the stability and reactivity of the compound under different conditions (A. G. Baxter & R. J. Stoodley, 1976; K. Koshy & A. R. Cazers, 1997)(A. G. Baxter & R. J. Stoodley, 1976)(K. Koshy & A. R. Cazers, 1997).
Impurity Identification and Isolation
Research has also focused on identifying and isolating impurities in drugs related to this compound. Understanding these impurities is crucial for ensuring the purity and safety of pharmaceutical products (K. Rao et al., 2007)(K. Rao et al., 2007).
Pharmaceutical Implications
The compound's derivatives have been studied for their potential pharmaceutical applications, including as carriers for a range of drugs and as precursors for antibiotic synthesis. This highlights the compound's role in the development of new therapeutic agents (Lorena Blau et al., 2008; Jiang Huan-feng, 2007)(Lorena Blau et al., 2008)(Jiang Huan-feng, 2007).
Eigenschaften
Produktname |
2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
|---|---|
Molekularformel |
C22H27N9O7S2 |
Molekulargewicht |
593.6 g/mol |
IUPAC-Name |
2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C22H27N9O7S2/c1-10-26-29-30(27-10)6-11-7-39-18-14(25-16(32)13(28-36-5)12-8-40-21(23)24-12)17(33)31(18)15(11)19(34)37-9-38-20(35)22(2,3)4/h8,14,18H,6-7,9H2,1-5H3,(H2,23,24)(H,25,32)/t14-,18-/m1/s1 |
InChI-Schlüssel |
UIYAXIPXULMHAI-RDTXWAMCSA-N |
Isomerische SMILES |
CC1=NN(N=N1)CC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C |
Kanonische SMILES |
CC1=NN(N=N1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C |
Synonyme |
cefteram pivoxil Ro 19-5248 Ro-19-5248 T 2588 T-2588 Tomiron |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



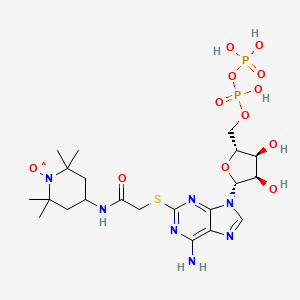
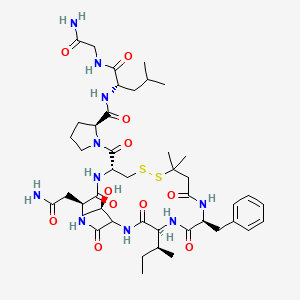
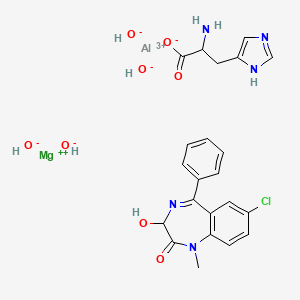
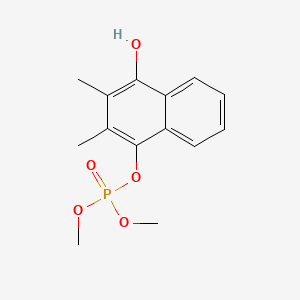
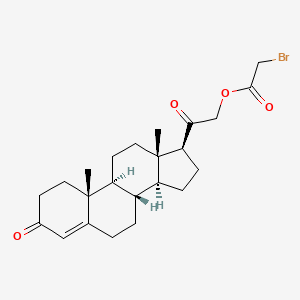
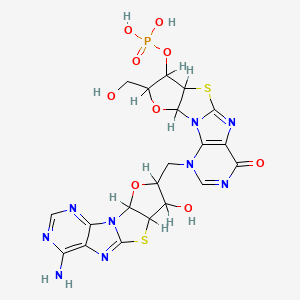
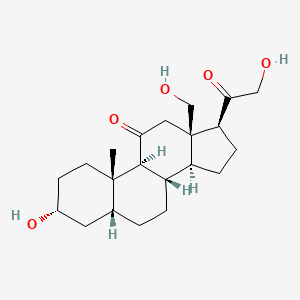
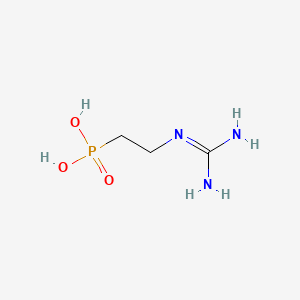
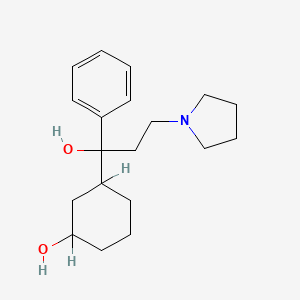
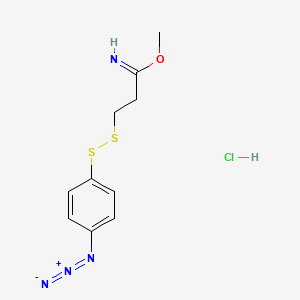
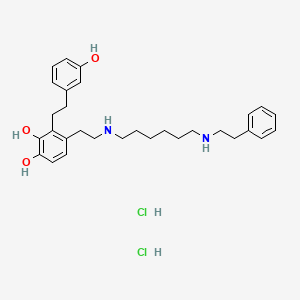
![benzyl N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanoyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B1207601.png)
